

An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

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Compound of Interest

Compound Name: 7-bromo-4H-1,3-benzodioxine

Cat. No.: B1311463

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the benzodioxine heterocyclic scaffold. The benzodioxane ring system, a fusion of a benzene and a dioxane ring, is a recognized pharmacophore present in a variety of biologically active compounds.^[1] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3][4]} This technical guide provides a comprehensive overview of **7-bromo-4H-1,3-benzodioxine**, including its chemical identity, a detailed synthesis protocol for a closely related analogue, and a summary of the known biological activities of the broader benzodioxane class, offering insights for its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is **7-bromo-4H-1,3-benzodioxine**.^[5] Key identifying information and its physicochemical properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	7-bromo-4H-1,3-benzodioxine	[5]
CAS Number	499770-95-5	[5]
Molecular Formula	C ₈ H ₇ BrO ₂	[5]
Molecular Weight	215.04 g/mol	[5]
Canonical SMILES	<chem>C1OC2=CC(=C(C=C2)Br)OC1</chem>	
InChI Key	InChIKey=YFBPWJLVJHRDS	
	H-UHFFFAOYSA-N	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **7-bromo-4H-1,3-benzodioxine** is not readily available in the reviewed literature, a robust method for the synthesis of the isomeric 6-bromo-4H-1,3-benzodioxine has been reported and serves as an excellent representative protocol.[6] This synthesis involves the acid-catalyzed condensation of a brominated phenol with paraformaldehyde.

Experimental Protocol: Synthesis of 6-bromo-4H-1,3-benzodioxine[6]

Materials:

- 4-bromophenol
- Paraformaldehyde
- Acetic acid
- Concentrated sulfuric acid
- Sodium hydroxide
- Toluene

- Diisopropyl ether
- Hexane

Procedure:

- A mixture of 4-bromophenol (1 kg, 5.78 moles), paraformaldehyde (870 g, 28.9 moles), and acetic acid (3.8 L) is prepared in a suitable reaction vessel.
- Concentrated sulfuric acid (654 ml) is added cautiously to the mixture.
- The reaction is maintained at 0°C for 120 hours.
- After the reaction period, the mixture is neutralized with a solution of sodium hydroxide (1350 g in 13 L of water).
- The resulting precipitate is collected by filtration.
- The crude product is dissolved in toluene (7 L).
- The organic phase is dried by azeotropic distillation to remove water.
- The hot solution is filtered to remove any polymeric byproducts of formaldehyde.
- The toluene is removed by evaporation under reduced pressure.
- The residue is purified by distillation under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).
- The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane to yield 6-bromo-4H-1,3-benzodioxine (933 g, 75% yield) with a melting point of 43°-47° C.

Spectroscopic Data for 6-bromo-4H-1,3-benzodioxine

The following table summarizes the reported ¹H NMR data for the synthesized 6-bromo-4H-1,3-benzodioxine.^[6] This data can be used as a reference for the characterization of the 7-bromo isomer, where a different substitution pattern on the aromatic ring would be expected.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.88	s	2H	Ar-CH ₂
5.24	s	2H	-O-CH ₂ -O-
6.39	d (J=8.7 Hz)	1H	ArH
7.13	m	1H	ArH
7.31	dd (J=8.7, 2.4 Hz)	1H	ArH

Note: NMR spectra were recorded in CDCl₃.

Potential Biological Activities and Applications in Drug Development

While specific biological data for **7-bromo-4H-1,3-benzodioxine** is limited in publicly available literature, the benzodioxane scaffold is a well-established pharmacophore with a broad range of biological activities.^[1] This suggests that **7-bromo-4H-1,3-benzodioxine** could be a valuable candidate for screening in various drug discovery programs.

Known Biological Activities of Benzodioxane Derivatives

- **Anti-inflammatory Activity:** Certain benzodioxine derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.^{[2][7]}
- **Antimicrobial Activity:** The benzodioxane nucleus is present in compounds exhibiting antibacterial and antifungal activities.^[3]
- **Anticancer Activity:** Various derivatives of benzodioxole and benzodioxane have been investigated for their cytotoxic effects against different cancer cell lines.^{[1][4]} The mechanism of action for some of these compounds is thought to involve the induction of apoptosis.^[1]
- **Enzyme Inhibition:** Substituted benzoxazinones, structurally related to benzodioxinones, have been identified as inhibitors of enzymes such as Cathepsin G, indicating a potential

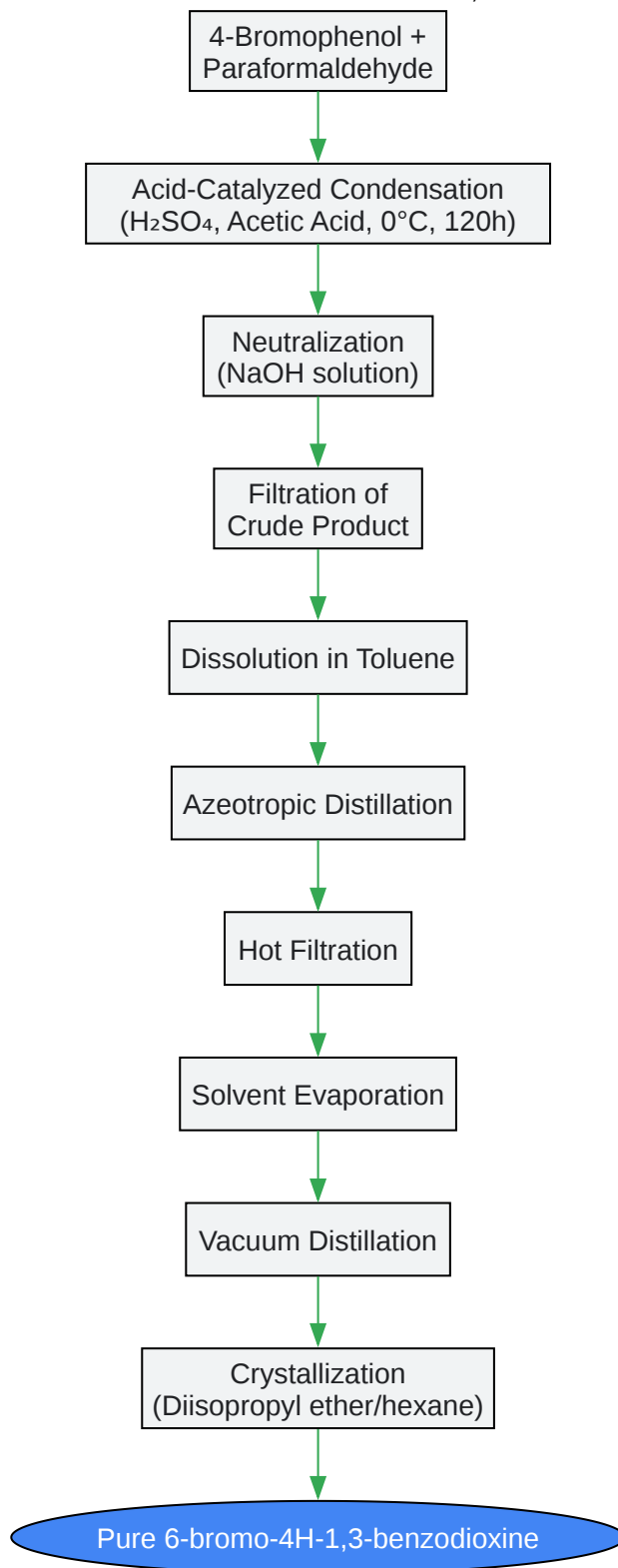
role in modulating enzymatic pathways.

Workflow and Logical Diagrams

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated 4H-1,3-benzodioxine, based on the provided protocol.

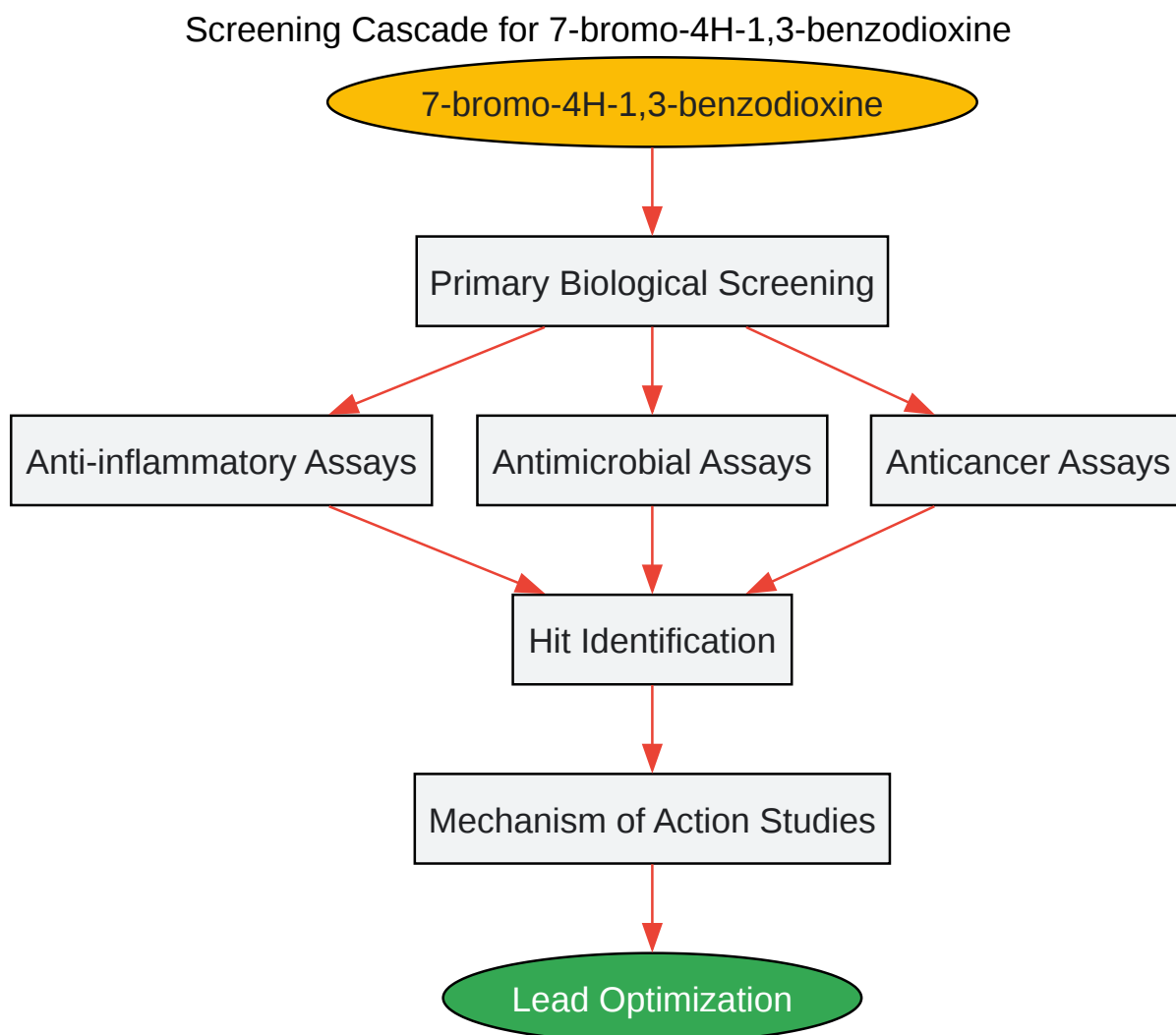
Synthesis Workflow for Brominated 4H-1,3-Benzodioxine

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A generalized workflow for the synthesis and purification.

Logical Diagram for Biological Activity Screening

Given the known activities of the benzodioxane class, a logical approach to screening **7-bromo-4H-1,3-benzodioxine** for biological activity is proposed below.



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A logical workflow for biological activity screening.

Conclusion

7-bromo-4H-1,3-benzodioxine represents a chemical entity of interest within the broader class of biologically active benzodioxanes. While specific experimental and biological data for this particular isomer are not extensively documented, the established synthetic routes and the

known pharmacological profile of related compounds provide a strong foundation for its further investigation. The synthesis protocol for the 6-bromo isomer offers a clear pathway for its preparation, and the diverse biological activities associated with the benzodioxane scaffold highlight its potential as a lead compound in drug discovery efforts targeting inflammatory, infectious, and oncological diseases. Further research is warranted to fully elucidate the specific properties and therapeutic potential of **7-bromo-4H-1,3-benzodioxine**.

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